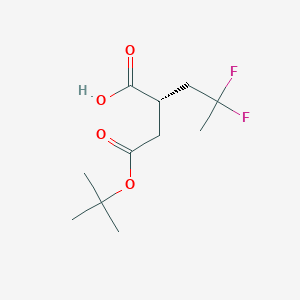
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxy group, a difluoropentanoic acid moiety, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This step involves the protection of a hydroxyl group using tert-butyl alcohol and an acid catalyst.
Introduction of the difluoropentanoic acid moiety:
Chiral center formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid can be compared with other similar compounds, such as:
2-(tert-Butoxy)-2-oxoethyl)-4,4-difluoropentanoic acid: Lacks the chiral center, making it less specific in its interactions.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-pentanoic acid: Lacks the difluoro groups, which may affect its reactivity and biological activity.
(S)-2-(2-(tert-Butoxy)-2-oxoethyl)-4,4-difluorobutanoic acid: Has a shorter carbon chain, which may influence its physical and chemical properties.
Properties
Molecular Formula |
C11H18F2O4 |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
(2S)-4,4-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H18F2O4/c1-10(2,3)17-8(14)5-7(9(15)16)6-11(4,12)13/h7H,5-6H2,1-4H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
FXVGGCXQQQOGKL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(C)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
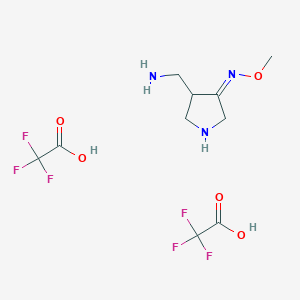
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


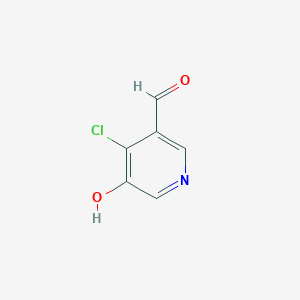
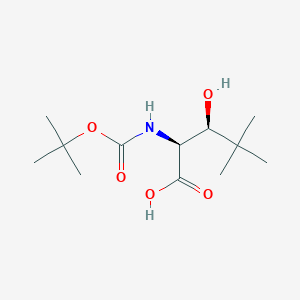
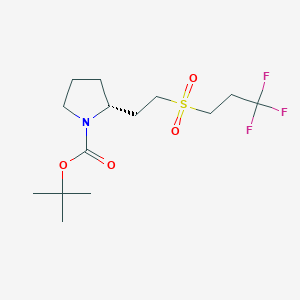
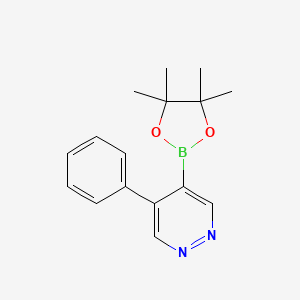
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)
![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
